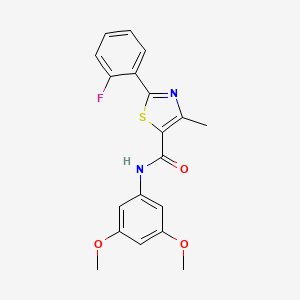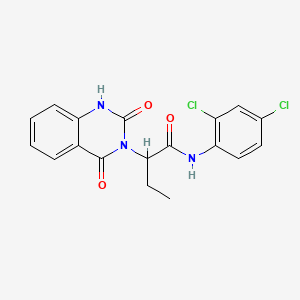
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive thiazoles.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological target. Thiazole derivatives often interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide
- N-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
The unique combination of the 3,5-dimethoxyphenyl and 2-fluorophenyl groups in N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may confer distinct biological properties, such as improved potency or selectivity for a particular target.
特性
分子式 |
C19H17FN2O3S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(26-19(21-11)15-6-4-5-7-16(15)20)18(23)22-12-8-13(24-2)10-14(9-12)25-3/h4-10H,1-3H3,(H,22,23) |
InChIキー |
ZIELGXOKHVITNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11157555.png)
![5-[(2,4-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11157561.png)
![5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazino)methyl]-2H-chromen-2-one](/img/structure/B11157567.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycylglycine](/img/structure/B11157569.png)

![N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11157598.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11157608.png)
![N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11157627.png)
![2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11157631.png)
![N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide](/img/structure/B11157644.png)
![1-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157646.png)
![1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B11157654.png)

![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11157664.png)
